molecular formula C7H11ClO B14582797 6-Chloro-5-methylhex-4-en-3-one CAS No. 61170-87-4

6-Chloro-5-methylhex-4-en-3-one

Cat. No.: B14582797
CAS No.: 61170-87-4
M. Wt: 146.61 g/mol
InChI Key: LMEOJWRESPMSFJ-UHFFFAOYSA-N
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Description

6-Chloro-5-methylhex-4-en-3-one is an organic compound characterized by the presence of a chlorine atom, a methyl group, and a double bond within a six-carbon chain. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-5-methylhex-4-en-3-one can be achieved through several methods. One common approach involves the chlorination of 5-methylhex-4-en-3-one. This reaction typically requires a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions to ensure selective chlorination at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-5-methylhex-4-en-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the double bond to a single bond, yielding saturated derivatives.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the double bond.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 6-chloro-5-methylhexanoic acid or 6-chloro-5-methylhexan-3-one.

    Reduction: Formation of 6-chloro-5-methylhexane.

    Substitution: Formation of 6-methoxy-5-methylhex-4-en-3-one or other substituted derivatives.

Scientific Research Applications

6-Chloro-5-methylhex-4-en-3-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and as a building block for various industrial processes.

Mechanism of Action

The mechanism of action of 6-Chloro-5-methylhex-4-en-3-one involves its interaction with specific molecular targets. The chlorine atom and double bond confer reactivity, allowing the compound to participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-3-methylhex-2-en-1-ol
  • 5-Methylhex-4-en-3-one
  • 6-Chloro-5-methylhexanoic acid

Comparison

6-Chloro-5-methylhex-4-en-3-one is unique due to the specific positioning of the chlorine atom and the double bond within the carbon chain. This structural arrangement influences its reactivity and the types of reactions it can undergo, distinguishing it from similar compounds.

Properties

CAS No.

61170-87-4

Molecular Formula

C7H11ClO

Molecular Weight

146.61 g/mol

IUPAC Name

6-chloro-5-methylhex-4-en-3-one

InChI

InChI=1S/C7H11ClO/c1-3-7(9)4-6(2)5-8/h4H,3,5H2,1-2H3

InChI Key

LMEOJWRESPMSFJ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C=C(C)CCl

Origin of Product

United States

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